5-Isopropyl-1H-indole-2,3-dione
Overview
Description
5-Isopropyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities . The compound this compound is characterized by the presence of an isopropyl group at the 5-position and a dione functionality at the 2,3-positions of the indole ring.
Mechanism of Action
Target of Action
5-Isopropyl-1H-indole-2,3-dione, also known as 5-Isopropylindoline-2,3-dione, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some indole derivatives have shown inhibitory activity against certain viruses . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which include 5-Isopropyl-1H-indole-2,3-dione, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to interfere with quorum sensing (QS) systems of a wide range of bacterial pathogens . They can suppress prodigiosin production, biofilm formation, swimming motility, and swarming motility .
Molecular Mechanism
Indole derivatives have been shown to interfere with QS . They can suppress fimbria-mediated yeast agglutination, extracellular polymeric substance production, and secretions of virulence factors .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to have diverse biological activities .
Dosage Effects in Animal Models
Indole derivatives have been shown to have diverse biological activities .
Metabolic Pathways
Gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-indole-2,3-dione typically involves the introduction of the isopropyl group to the indole ring followed by oxidation to form the dione. One common method involves the Friedel-Crafts alkylation of indole with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 5-isopropylindole is then oxidized using reagents like potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form more complex structures.
Reduction: Reduction of the dione can yield the corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Higher oxidation states of the dione.
Reduction: 5-Isopropyl-1H-indole-2,3-diol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Isopropyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1H-Indole-2,3-dione (Isatin): A parent compound with similar dione functionality but without the isopropyl group.
5-Methyl-1H-indole-2,3-dione: Similar structure with a methyl group instead of an isopropyl group at the 5-position.
5-Ethyl-1H-indole-2,3-dione: Similar structure with an ethyl group at the 5-position.
Uniqueness: 5-Isopropyl-1H-indole-2,3-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other indole-2,3-dione derivatives .
Properties
IUPAC Name |
5-propan-2-yl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQRSQKXQFHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343450 | |
Record name | 5-Isopropyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150560-58-0 | |
Record name | 5-Isopropyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(propan-2-yl)-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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